REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][NH:5][C:6](=[O:7])[c:8]1[cH:9][cH:10][c:11](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:12][cH:13]1)=[O:20].[ClH:23].[Na+:22].[OH-:21]>>[O:2]=[C:3]([CH2:4][NH:5][C:6](=[O:7])[c:8]1[cH:9][cH:10][c:11](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:12][cH:13]1)[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CNC(=O)c1ccc(-c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)c1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |